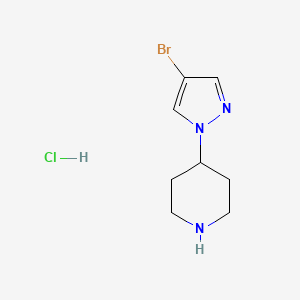

4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride

Overview

Description

“4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride” is a chemical compound with the CAS Number: 1263378-44-4 . It has a molecular weight of 266.57 and its molecular formula is C8H13BrClN3 . The compound is a white solid .

Molecular Structure Analysis

The InChI code for “4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride” is 1S/C8H12BrN3.ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;/h5-6,8,10H,1-4H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

As mentioned earlier, “4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride” is a white solid . It has a molecular weight of 266.57 and its molecular formula is C8H13BrClN3 .Scientific Research Applications

Cannabinoid Receptor Antagonists

A study conducted by Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The research highlighted the importance of specific structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. The study's findings could contribute to the development of compounds that antagonize the harmful side effects of cannabinoids and cannabimimetic agents, showcasing a therapeutic potential in the modulation of the endocannabinoid system (Lan et al., 1999).

Adenosine Receptor Antagonists

Baraldi et al. (2012) focused on the synthesis and characterization of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. This study addressed the issue of low water solubility associated with this class of compounds by introducing a 1-(substituted)piperidin-4-yl ring, resulting in stable, water-soluble salts at physiological pH. Such compounds could be beneficial for developing new therapeutics targeting adenosine receptors, with implications for treating various diseases, including cardiovascular disorders and cancer (Baraldi et al., 2012).

Synthesis and Structural Characterization

The synthesis and biological activity of 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide were detailed by Li et al. (2015). This study showcased the compound's fungicidal and antiviral activities against tobacco mosaic virus, highlighting its potential as a lead compound for further development in agricultural and pharmaceutical applications (Li et al., 2015).

Key Intermediate in Drug Synthesis

Fussell et al. (2012) reported a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a drug used for treating non-small cell lung cancer. The scalable process described by Fussell and colleagues demonstrates the importance of this compound in the pharmaceutical industry for producing clinically significant medications (Fussell et al., 2012).

Safety And Hazards

properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3.ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;/h5-6,8,10H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJLNKMZSVRCTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676881.png)

![3-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2676885.png)

![4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2676891.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2676892.png)

![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide](/img/structure/B2676895.png)

![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-chlorobenzoate](/img/structure/B2676896.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2676901.png)

![[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2676903.png)